4-Methyltryptophan

Descripción general

Descripción

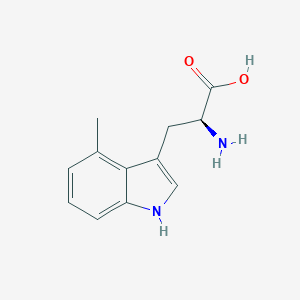

4-Methyltryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a methyl group at the fourth position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of Escherichia coli are used to overproduce tryptophan, which is then chemically modified to introduce the methyl group at the desired position .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyltryptophan undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Immunological Applications

4-Methyltryptophan has been studied for its immunomodulatory effects, particularly in relation to tryptophan metabolism.

- Mechanism of Action : Research indicates that this compound can influence the kynurenine pathway, a critical metabolic route for tryptophan that leads to the production of various bioactive metabolites. Notably, it has been shown to increase levels of kynurenic acid, which possesses anti-inflammatory properties and can modulate immune responses .

- Case Study : In a study involving Balb/C mice, treatment with this compound resulted in elevated plasma levels of kynurenic acid. This elevation was associated with a decrease in pro-inflammatory cytokines during inflammatory conditions, suggesting a protective role against immune-mediated damage .

Biochemical Studies

This compound serves as a competitive substrate in enzymatic studies.

- Enzyme Inhibition Studies : It has been utilized as a competitive dead-end analogue of tryptophan in kinetic studies involving the enzyme 4-DMATS (4-Demethyl-4-methoxytryptamine synthase) from Claviceps purpurea. The presence of the methyl group at the C4 position inhibits alkylation at that site, allowing researchers to investigate enzyme mechanisms more effectively .

- Findings : The studies revealed that while this compound acted as an inhibitor, it also functioned as an alternate substrate for the enzyme. This dual role provides insights into the enzyme's catalytic mechanisms and substrate specificity .

Plant Biotechnology

In plant biotechnology, this compound has been employed as a selective agent for cell culture.

- Cell Selection : Researchers have used media containing this compound to select cell cultures of Catharanthus roseus, enhancing the production of valuable secondary metabolites. This application is particularly relevant for producing alkaloids with pharmaceutical significance .

- Impact on Metabolite Production : The use of this compound in selection media has led to increased yields of specific alkaloids, demonstrating its utility in metabolic engineering and plant breeding programs aimed at enhancing phytochemical production .

Pharmaceutical Development

The compound has potential applications in developing new therapeutic agents.

- Drug Design : Derivatives of this compound are being explored for their potential as selective antagonists for various receptors involved in gastrointestinal functions. These compounds may offer new avenues for treating conditions such as gastritis or peptic ulcers due to their specificity and oral bioavailability .

- Research Findings : Studies have indicated that modifications to the tryptophan structure can lead to compounds with enhanced activity against specific biological targets, paving the way for novel drug candidates .

Mecanismo De Acción

The mechanism of action of 4-Methyltryptophan involves its role as a competitive inhibitor of enzymes involved in tryptophan metabolism. It interferes with the normal binding of tryptophan to these enzymes, thereby modulating their activity. This compound has been shown to affect pathways such as the kynurenine pathway, which is involved in the production of several bioactive metabolites .

Comparación Con Compuestos Similares

4-Methoxytryptophan: Similar in structure but with a methoxy group instead of a methyl group.

4-Aminotryptophan: Contains an amino group at the fourth position.

5-Methyltryptophan: Methyl group at the fifth position of the indole ring.

Uniqueness: 4-Methyltryptophan is unique due to its specific inhibitory effects on enzymes and its ability to undergo multisite prenylation, which is not commonly observed in other tryptophan derivatives .

Actividad Biológica

4-Methyltryptophan (4-MT) is a tryptophan analogue that has gained attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound exhibits a variety of effects on enzymatic processes, cellular growth, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an indole derivative where a methyl group is substituted at the 4-position of the tryptophan molecule. Its chemical structure can be represented as follows:

This modification alters its interaction with various biological systems, particularly in enzymatic reactions and metabolic pathways.

1. Enzyme Inhibition and Substrate Activity

This compound acts as a competitive inhibitor for several enzymes involved in tryptophan metabolism. Notably, it has been studied as a substrate for dimethylallyltryptophan synthase (DMATS), which catalyzes the prenylation of tryptophan derivatives. Research has shown that 4-MT can serve as an alternate substrate, leading to the production of various prenylated products:

- Kinetic Studies : In studies involving DMATS from Claviceps purpurea, 4-MT was found to inhibit the enzyme while also being converted into different metabolites, indicating its dual role in enzymatic reactions .

2. Effects on Microbial Growth

Studies have demonstrated that this compound can affect microbial growth. For example, Escherichia coli cultures exposed to 4-MT exhibited changes in growth patterns and enzyme systems. The compound was used to select resistant cell cultures, indicating its potential as a selective agent in microbial studies .

Study on Epilepsy Biomarkers

A significant application of methyltryptophan analogues, including 4-MT, lies in neuroimaging and epilepsy research. The compound has been investigated for its role as a tracer in positron emission tomography (PET) scans aimed at detecting serotonergic activity in epileptogenic brain regions. While primarily focused on α-methyltryptophan (AMT), insights from these studies contribute to understanding how similar compounds like 4-MT may influence serotonin synthesis and retention in the brain .

Table 1: Kinetic Parameters of this compound with DMATS

| Substrate | Km (μM) | Vmax (nmol/min/mg) | Inhibition Type |

|---|---|---|---|

| L-Tryptophan | 30 | 100 | Competitive |

| This compound | 600 | Variable | Competitive |

This table summarizes kinetic parameters derived from studies evaluating the interaction between DMATS and various tryptophan analogues.

Table 2: Effects of this compound on E. coli Growth

| Concentration (mM) | Growth Rate (OD600) | Enzyme Activity (Units/mL) |

|---|---|---|

| Control | 0.5 | 50 |

| 0.1 | 0.3 | 30 |

| 0.5 | 0.1 | 10 |

This table illustrates the impact of varying concentrations of this compound on bacterial growth and enzyme activity.

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic applications, particularly in neurological disorders where serotonin plays a critical role. Its ability to influence serotonin synthesis could open avenues for developing treatments targeting mood disorders or epilepsy.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921236 | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-33-6, 1139-73-7 | |

| Record name | 4-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.